molecular formula C8H7N3O2 B8588089 Benzotriazole-6-carboxylic acid methyl ester

Benzotriazole-6-carboxylic acid methyl ester

Cat. No. B8588089
M. Wt: 177.16 g/mol
InChI Key: OIIMLMYYRCGGRE-UHFFFAOYSA-N
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Patent
US05073574

Procedure details

Benzotriazole-6-carboxylic acid methyl ester is reacted with methyl iodide, yielding the title compound (in addition to the isomeric 2-methyl-2H and 3-methyl-3H compounds).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH2:13][C:9]2=[N:10][N:11]=[N:12][C:8]2=[CH:7][CH:6]=1)=[O:4].[CH3:14]I>>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[N:12]=[N:11][N:10]([CH3:14])[C:9]=2[CH:13]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=C2C(=NN=N2)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=CC2=C(N(N=N2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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